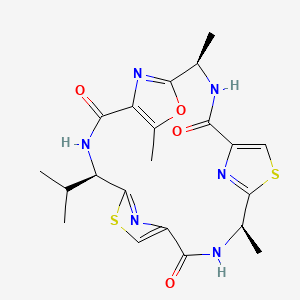

Dendroamide A

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

176666-84-5 |

|---|---|

分子式 |

C21H24N6O4S2 |

分子量 |

488.6 g/mol |

IUPAC 名称 |

(4R,11R,18R)-4,7,18-trimethyl-11-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |

InChI |

InChI=1S/C21H24N6O4S2/c1-8(2)14-21-25-13(7-33-21)17(29)23-10(4)20-24-12(6-32-20)16(28)22-9(3)19-27-15(11(5)31-19)18(30)26-14/h6-10,14H,1-5H3,(H,22,28)(H,23,29)(H,26,30)/t9-,10-,14-/m1/s1 |

InChI 键 |

MDIRDFOZMJDCMK-GPCCPHFNSA-N |

SMILES |

CC1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C)C(C)C |

手性 SMILES |

C[C@@H]1C2=NC(=C(O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)C)C(C)C |

规范 SMILES |

CC1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C)C(C)C |

其他CAS编号 |

176666-84-5 |

同义词 |

dendroamide A |

产品来源 |

United States |

Chemical Synthesis Methodologies and Analog Design for Dendroamide a

Total Synthesis Strategies of Dendroamide A

The synthesis of this compound, a cyclic peptide containing oxazole (B20620) and thiazole (B1198619) heterocycles, has been a subject of significant interest due to its biological activities. Chemists have developed several strategies to construct this complex macrocycle, primarily revolving around linear and convergent approaches. These methods focus on the efficient formation of the key heterocyclic components and their subsequent assembly and cyclization.

Linear Synthesis Approaches and Key Heterocycle Formations

Linear synthesis involves the sequential construction of the molecule, building the peptide backbone step-by-step before the final macrocyclization. This approach relies heavily on the robust and high-yielding formation of the constituent heterocyclic amino acids.

A key step in the linear synthesis of this compound is the formation of the D-Ala-oxazole moiety. acs.orgresearchgate.netnih.gov A common strategy begins with the coupling of N-Boc-D-alanine and L-threonine methyl ester. drugfuture.com This coupling is often achieved using dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form the dipeptide precursor. drugfuture.com

The crucial cyclodehydration and subsequent oxidation to form the oxazole ring are accomplished in a two-step process. First, the dipeptide is treated with the Burgess reagent, which facilitates the cyclization to form an oxazoline (B21484) intermediate. drugfuture.comatlanchimpharma.com This reaction is known for its mild conditions and proceeds without significant loss of chirality. atlanchimpharma.com Following the formation of the oxazoline, dehydrogenation is required to yield the aromatic oxazole ring. This oxidation is effectively carried out using a base such as 1,8-diazabicycloundec-7-ene (DBU) in the presence of a bromine source like bromotrichloromethane, affording the protected oxazole amino acid. drugfuture.com

Table 1: Key Reagents in D-Ala-Oxazole Synthesis

| Reagent/Compound | Role in Synthesis |

|---|---|

| Dicyclohexylcarbodiimide (DCC) | Peptide coupling agent to form the dipeptide precursor. drugfuture.com |

| Burgess Reagent | Promotes cyclodehydration of the dipeptide to an oxazoline. drugfuture.com |

The synthesis of the two thiazole units present in this compound, D-Val-thiazole and D-Ala-thiazole, is commonly achieved through modified Hantzsch thiazole synthesis. acs.orgresearchgate.netnih.govmdpi.comanalis.com.my This classical reaction involves the condensation of an α-haloketone with a thioamide. analis.com.my In the context of this compound synthesis, the required thioamides are prepared from the corresponding N-protected amino acids (N-Boc-D-valine or N-Boc-D-alanine). drugfuture.com The amino acid is first converted to its primary amide, which is then thionated using Lawesson's reagent to produce the thioamide. drugfuture.com

The thioamide subsequently undergoes condensation with an α-halocarbonyl compound, such as ethyl bromopyruvate. drugfuture.com This reaction initially forms a hydroxythiazoline intermediate, which is then dehydrated to afford the fully protected thiazole amino acid. drugfuture.comresearchgate.net Dehydration can be accomplished using agents like trifluoroacetic anhydride. drugfuture.comresearchgate.net This method has proven effective for creating functionalized thiazole building blocks with high stereochemical integrity. researchgate.net

Table 2: Steps in Modified Hantzsch Thiazole Synthesis for this compound

| Step | Description | Key Reagents |

|---|---|---|

| 1. Amide Formation | Conversion of an N-Boc-amino acid to its corresponding primary amide. | Isobutyl chloroformate |

| 2. Thionation | Conversion of the primary amide to a thioamide. drugfuture.com | Lawesson's Reagent drugfuture.com |

| 3. Cyclocondensation | Reaction of the thioamide with ethyl bromopyruvate to form a hydroxythiazoline intermediate. drugfuture.com | Ethyl bromopyruvate drugfuture.com |

Once the requisite heterocyclic amino acid fragments are synthesized, they are sequentially coupled to assemble the linear peptide precursor. Standard peptide coupling reagents are employed for these steps. Dicyclohexylcarbodiimide (DCC), often used with additives like HOBt to minimize racemization, is a common choice for forming the amide bonds between the heterocyclic units. acs.orgdrugfuture.combachem.com

The final and often most challenging step is the head-to-tail macrocyclization of the linear precursor. The success of this intramolecular reaction is highly dependent on the choice of coupling reagent and reaction conditions, such as high dilution, which favors cyclization over intermolecular polymerization. While various reagents can be used, pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) has been effectively employed for the macrocyclization step in the synthesis of cyclic peptides. uni-kiel.deglobalresearchonline.net Another reagent used for the final cyclization of the linear precursor of this compound is diphenylphosphoryl azide (B81097) (DPPA). drugfuture.com The incorporation of pseudoproline dipeptides has also been noted as a strategy to pre-organize the linear peptide into a conformation that is favorable for ring closure, thereby increasing cyclization yields. chempep.com

An alternative and highly efficient method for constructing both oxazole and thiazole rings utilizes oxodiphosphonium salts. acs.orgacs.org Specifically, bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate (B1224126) has been successfully applied to the synthesis of this compound. acs.orgacs.org This reagent is generated in situ from triphenylphosphine (B44618) oxide and triflic anhydride. acs.org

This method allows for the direct conversion of appropriately protected dipeptides into the corresponding heterocycles with high chemo- and stereoselectivity. acs.org For thiazole synthesis, fully protected cysteine-containing dipeptides are converted into thiazolines in high yield, which are subsequently oxidized to thiazoles using manganese oxide. acs.org For oxazole synthesis, a β-ketodipeptide, derived from the Dess-Martin oxidation of a threonine-containing dipeptide, undergoes cyclodehydration with the oxodiphosphonium salt to directly afford the oxazole amino acid. acs.org This approach is a key feature of a highly convergent total synthesis of this compound. acs.org

Peptide Coupling and Macrocyclization Techniques (e.g., dicyclohexylcarbodiimide coupling, FDPP cyclization)

Convergent Synthetic Pathways to the this compound Scaffold

Another innovative convergent method is the fluorous mixture synthesis. researchgate.net This technique uses fluorous-Fmoc protecting groups to "encode" the stereocenters of the starting amino acids (D- and L-alanine and D- and L-valine). researchgate.net This encoding allows for the synthesis of all eight possible stereoisomers of this compound in fewer steps than a traditional linear synthesis would require. researchgate.net

Stereoselective Synthesis and Diastereomeric Control

The intricate three-dimensional structure of this compound, characterized by multiple chiral centers, demands a high degree of control during its chemical synthesis to isolate the specific stereoisomer with the desired biological function.

Fluorous Mixture Synthesis and Fluorous-Fmoc Protection Strategies for Stereoisomers

A powerful strategy to address the challenge of synthesizing multiple stereoisomers of this compound is fluorous mixture synthesis. researchgate.net This technique employs fluorous-Fmoc (F-Fmoc) protecting groups, which are standard Fmoc groups tagged with a fluorous chain, to encode the stereochemistry of the amino acid building blocks. researchgate.netmeijo-u.ac.jpspringerprofessional.de By using F-Fmoc tags with different fluorine contents for each stereoisomer, a mixture of all possible diastereomers can be synthesized in a single process. researchgate.netnii.ac.jp

The separation of the individual stereoisomers is then achieved through fluorous solid-phase extraction (F-SPE) or fluorous high-performance liquid chromatography (f-HPLC), where the differing fluorine content of the tags leads to differential retention times. researchgate.net This "split-type" synthesis approach has been successfully used to concisely synthesize all eight stereoisomers of this compound, facilitating detailed structure-activity relationship (SAR) studies. researchgate.net This method is significantly more efficient than traditional linear synthetic routes. researchgate.netspringerprofessional.de

Table 1: Key Features of Fluorous Mixture Synthesis for this compound Stereoisomers

| Feature | Description |

| Encoding Strategy | Stereocenters of amino acid starting materials (D/L-alanine, D/L-valine) are encoded using fluorous-Fmoc (F-Fmoc) reagents with varying fluorous tag lengths. researchgate.net |

| Synthesis Type | Liquid-phase, split-type mixture synthesis allows for the concurrent synthesis of all stereoisomers. researchgate.net |

| Separation Method | The mixture of fluorous-tagged isomers is separated into individual, pure compounds using fluorous HPLC (f-HPLC). researchgate.net |

| Efficiency | This method offers a more concise synthesis of each stereoisomer compared to traditional linear synthetic approaches. researchgate.netspringerprofessional.de |

Computational Chemistry in Synthesis Design (e.g., Molecular Modeling for Cyclization Precursor Selection)

Computational chemistry plays a pivotal role in planning the synthesis of this compound, particularly in the critical macrocyclization step. acs.orgresearchgate.netnih.gov The formation of the large ring structure is often a low-yielding and challenging process. Molecular modeling techniques are used to predict which linear peptide precursor is most likely to successfully cyclize. acs.orgresearchgate.netnih.govresearchgate.net

By performing conformational searches and energy calculations, chemists can assess the propensity of different linear precursors to adopt a "pre-cyclization" conformation, where the ends of the peptide chain are close to each other. researchgate.net This in-silico analysis helps in selecting the most promising cyclization precursor, thereby saving significant time and resources in the lab. acs.orgresearchgate.netnih.gov For example, a systematic conformational analysis of three linear precursors for this compound synthesis revealed that all three had N-to-C terminal distances in a range (3.43–3.93Å) that suggested macrocyclization was possible, a finding that was consistent with experimental results. researchgate.net

Rational Design and Synthesis of this compound Analogues

The discovery of this compound's biological activities has prompted the rational design and synthesis of various analogues to understand the structural requirements for its function and to develop new compounds with improved properties. acs.orgresearchgate.netnih.gov

Strategies for Structural Modification and Derivatization (e.g., side-chain alterations, azole ring reorientation)

The synthesis of analogues of this oxazole- and thiazole-containing cyclic peptide has been a key focus of research. acs.orgresearchgate.netnih.gov Methods for creating analogues for structure-activity relationship explorations are now well-defined. acs.orgresearchgate.netnih.gov

Key strategies for structural modification include:

Side-chain alterations: The amino acid side chains are crucial for biological activity. Systematically altering these side chains helps to probe the specific interactions with biological targets.

Semisynthesis Approaches from Natural Precursors

Semisynthesis involves using the natural product itself, isolated from its source, as a starting material for chemical modifications. wikipedia.org This approach can be more efficient than a full total synthesis for creating certain derivatives, especially for complex molecules like this compound. wikipedia.org While total synthesis offers greater flexibility, semisynthesis can be a practical route for late-stage modifications of the natural product to generate a library of analogues. vdoc.pub

Development of Hybrid Peptidomimetic Systems Incorporating this compound Building Blocks

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as better stability or oral bioavailability. springernature.comnih.gov A promising strategy involves the creation of hybrid systems where key structural elements of this compound, such as its unique azole-containing amino acid building blocks, are incorporated into other molecular scaffolds. nih.gov This modular approach allows for the development of novel therapeutic agents that retain the potent biological activity of the natural product while possessing more drug-like characteristics. springernature.com

Biosynthetic Pathways of Dendroamide a

Elucidation of the Ribosomal Synthesis and Post-Translational Modification (RiPP) Mechanism

The biosynthesis of Dendroamide A follows the general mechanism established for RiPPs, a major class of natural products. rsc.orgnih.gov This process is distinct from non-ribosomal peptide synthesis (NRPS) and relies on the cell's fundamental protein synthesis machinery. The pathway begins with the transcription and translation of a structural gene to produce a linear precursor peptide. nih.govmdpi.com This precursor is composed of two primary regions: a leader peptide at the N-terminus and a C-terminal core peptide, which is the sequence that will ultimately be modified to become this compound. rsc.orgnih.gov

The leader peptide acts as a crucial recognition signal, guiding the biosynthetic enzymes to the core peptide. nih.gov These enzymes, known as maturases, then perform a series of post-translational modifications (PTMs) on specific amino acid residues within the core sequence. rsc.org For this compound, these modifications include the formation of heterocyclic rings. After the core peptide is fully modified, the leader peptide is proteolytically cleaved, and the modified core is released. rsc.orgnih.gov The final step is an intramolecular cyclization (macrocyclization) to form the stable, ring-shaped structure of the mature this compound. nih.govportlandpress.com this compound is specifically classified as a cyanobactin, a large and diverse family of RiPPs produced by cyanobacteria, which are defined by their ribosomal origin and a conserved set of modifying enzymes. nih.govmdpi.comnih.gov

Role of Ribosomally Synthesized Precursor Peptides in this compound Biosynthesis

The precursor peptide is the foundational substrate in the biosynthesis of this compound. nih.govrsc.org Encoded by a gene within a dedicated biosynthetic gene cluster, this peptide is the template upon which the final molecule is built. nih.gov In the canonical cyanobactin pathway, which serves as the model for this compound, the precursor peptide gene is referred to as the 'E' gene (after PatE, the precursor in the first characterized cyanobactin pathway, patellamide). nih.govmdpi.com

The precursor peptide has a modular design. nih.govportlandpress.com The N-terminal leader sequence is essential for the recruitment of the modifying enzymes but is not part of the final natural product. nih.govnih.gov The C-terminal core peptide contains the specific amino acid sequence—in the case of this compound, a hexapeptide sequence—that undergoes the enzymatic transformations. mdpi.comnih.gov The amino acids that are converted into the characteristic heterocycles of this compound (oxazole and thiazoles) are initially present in their standard proteinogenic forms, such as threonine and cysteine. mdpi.complos.org In many cyanobactin pathways, a single precursor peptide can contain multiple, distinct core peptide sequences, known as "cassettes," allowing for the synthesis of several different cyclic peptides from one gene. nih.govportlandpress.com

Enzymatic Transformations and Post-Translational Modifications

The conversion of the linear precursor peptide into the complex cyclic structure of this compound is accomplished by a suite of specialized enzymes. These enzymes catalyze the key post-translational modifications that define the molecule: proteolytic cleavage, heterocycle formation, and macrocyclization. nih.govmdpi.complos.org

The maturation of this compound involves at least two distinct proteolytic events orchestrated by subtilisin-like proteases, which are hallmarks of the cyanobactin biosynthetic pathway. nih.govmdpi.com

N-Terminal Cleavage: The first cleavage is performed by a protease homologous to PatA. mdpi.comnih.gov This enzyme recognizes a specific site at the junction of the leader and core peptides, removing the leader sequence and exposing the N-terminus of the modified core peptide. nih.govnih.gov

C-Terminal Cleavage and Macrocyclization: The second and final step is catalyzed by a remarkable dual-function enzyme homologous to PatG. nih.govmdpi.com This enzyme first cleaves the C-terminus of the core peptide. It then holds onto the liberated C-terminus and catalyzes an N-to-C macrocyclization, forming the stable 18-membered ring of this compound by creating a peptide bond between the N-terminal amino group and the C-terminal carboxyl group. nih.govportlandpress.combiorxiv.org This macrocyclase is a defining feature of cyanobactin biosynthesis. mdpi.combiorxiv.org

The oxazole (B20620) and thiazole (B1198619) rings are critical structural features of this compound and are formed from threonine and cysteine residues in the precursor peptide, respectively. mdpi.comclockss.org This transformation is a two-step enzymatic process.

Cyclodehydration: The initial ring closure is catalyzed by a heterocyclase enzyme complex, often designated as the PatD-like enzyme in cyanobactin pathways. nih.govplos.org This enzyme converts specific serine/threonine and cysteine residues within the core peptide into their five-membered heterocyclic precursors, oxazoline (B21484) and thiazoline (B8809763), through cyclodehydration. mdpi.comnih.gov

Dehydrogenation (Oxidation): The non-aromatic oxazoline and thiazoline rings are then oxidized to their aromatic forms, oxazole and thiazole. mdpi.comacs.org In many cyanobactin pathways, this oxidation is carried out by a flavin mononucleotide (FMN)-dependent dehydrogenase. mdpi.com This oxidase activity is frequently found as a domain within the C-terminal protease, PatG, which also performs the macrocyclization. nih.gov

The primary amino acid modifications in this compound biosynthesis are the heterocyclizations and subsequent oxidations. The oxidation of the azoline rings to azoles is a crucial final step in the formation of the heterocyclic moieties. mdpi.comnih.gov This dehydrogenation step is what imparts the aromaticity and planarity to the rings, which is important for the molecule's final conformation and biological activity. While this compound itself consists of D-amino acids, the epimerization from the ribosomally incorporated L-amino acids in some cyanobactins is thought to be a spontaneous, non-enzymatic process rather than the result of a specific epimerase enzyme. mdpi.com

The table below summarizes the key enzymes expected to be involved in this compound biosynthesis, based on the established cyanobactin pathway model.

| Enzyme (Homolog) | Gene (Homolog) | Function |

| Precursor Peptide | E-gene (e.g., patE) | Ribosomally synthesized peptide containing a leader sequence and the core peptide sequence that is the substrate for all modifications. nih.govmdpi.com |

| Heterocyclase | D-gene (e.g., patD) | Catalyzes the cyclodehydration of Cys and Thr/Ser residues in the core peptide to form thiazoline and oxazoline rings. nih.govplos.org |

| N-terminal Protease | A-gene (e.g., patA) | A subtilisin-like protease that cleaves the leader peptide from the modified core peptide. nih.govnih.gov |

| C-terminal Protease / Macrocyclase / Oxidase | G-gene (e.g., patG) | A multifunctional enzyme that performs C-terminal cleavage, N-C macrocyclization, and oxidation of azoline rings to azoles. nih.govnih.govbiorxiv.org |

This table is based on the general cyanobactin biosynthetic model, as the specific enzymes for this compound have not been fully characterized.

Enzymes Responsible for Heterocycle (Oxazole and Thiazole) Formation

Genetic and Genomic Underpinnings of this compound Biosynthesis

The production of RiPPs like this compound is encoded by a set of genes physically grouped together in the organism's genome, known as a Biosynthetic Gene Cluster (BGC). rsc.orguea.ac.uknih.gov This clustering facilitates the coordinated expression of all components necessary for the synthesis of the final natural product. frontiersin.org

Although the specific BGC for this compound from Stigonema dendroideum has not been explicitly detailed in published research, its structure can be predicted based on the highly conserved architecture of other cyanobactin BGCs. mdpi.comnih.govplos.org A typical cyanobactin BGC contains the following key genes:

An E-gene encoding the precursor peptide(s). mdpi.com

An A-gene encoding the N-terminal subtilisin-like protease. mdpi.comnih.gov

A G-gene encoding the C-terminal macrocyclase/protease. mdpi.comnih.gov

A D-gene encoding the heterocyclase. plos.org

Other genes, such as B- and C-genes , which encode small, conserved proteins of yet unidentified function but are characteristic of cyanobactin clusters. mdpi.com

The discovery and analysis of BGCs through genome mining have become powerful tools for identifying new natural products and understanding their biosynthetic origins. frontiersin.orgmdpi.comnih.gov The identification and characterization of the this compound BGC would provide definitive confirmation of its biosynthetic pathway and open avenues for bioengineering and the production of novel analogs. mdpi.comuea.ac.uk

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthesis of cyanobactins like this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The identification of these clusters typically relies on genome mining approaches, which use bioinformatics tools like antiSMASH and PRISM to scan genomic data for sequences homologous to known biosynthetic genes. frontiersin.orgresearchgate.netjmicrobiol.or.kr

Cyanobactin BGCs possess a conserved architecture, which aids in their identification. researchgate.net A minimal cyanobactin gene cluster includes genes encoding for a precursor peptide (the 'E' gene) and two essential proteases (the 'A' and 'G' genes). nih.govmdpi.com

Precursor Peptide (E-gene): This gene encodes a short peptide that contains the amino acid sequence destined to become the final cyclic product. This core sequence is flanked by recognition sequences that the processing enzymes identify. nih.gov The precursor peptide is the primary determinant of the final molecule's structure. mdpi.com

Proteases (A- and G-genes): The cluster contains genes for two distinct proteases. The A-gene typically encodes an N-terminal protease, while the G-gene encodes a C-terminal subtilisin-like protease. Together, these enzymes are responsible for recognizing the flanking sequences, excising the core peptide from the precursor, and catalyzing the macrocyclization (head-to-tail amide bond formation) to create the final cyclic structure. nih.govmdpi.com

In addition to these core components, the BGC may contain genes for other modifying enzymes, such as those responsible for forming heterocyclic rings (oxazoles, thiazoles) from serine, threonine, or cysteine residues, a common feature in many cyanobactins. d-nb.info

| Core Gene in Cyanobactin BGCs | Putative Function | Relevance to this compound Biosynthesis |

| E-gene | Encodes the precursor peptide containing the core amino acid sequence. nih.gov | Determines the specific amino acid composition and sequence of this compound. |

| A-gene (N-terminal Protease) | Recognizes and cleaves the N-terminal flanking sequence of the precursor peptide. mdpi.com | Initiates the processing of the this compound precursor. |

| G-gene (C-terminal Protease) | Recognizes and cleaves the C-terminal flanking sequence and catalyzes macrocyclization. mdpi.comasm.org | Completes the excision and forms the final cyclic peptide backbone of this compound. |

| Other modifying enzymes | May include heterocyclases, oxidases, or prenyltransferases for further modification. d-nb.info | Responsible for installing features like the oxazole rings found in this compound. |

Comparative Analysis with Related Cyanobactin Biosynthetic Pathways (e.g., Patellamide, Microcyclamide)

The biosynthetic pathway for this compound shares significant homology with other well-characterized cyanobactin pathways, such as those for patellamide and microcyclamide (B1245960). The patellamide (pat) gene cluster, discovered in the cyanobacterial symbiont Prochloron spp., was the first cyanobactin pathway to be elucidated and serves as a foundational model for the class. mdpi.comasm.org

The primary similarities across these pathways lie in the core enzymatic machinery. The proteases (A and G enzymes) are often highly conserved, performing the fundamental tasks of peptide excision and cyclization across different cyanobactin families. researchgate.netmdpi.com However, the key difference that generates the vast structural diversity within the cyanobactin class is the hypervariability of the precursor peptide E-gene. mdpi.com Discrete changes in the core sequence encoded by the E-gene result in entirely different final products, even when processed by similar enzymatic machinery.

For example, the microcyclamide (mca) gene cluster from Microcystis aeruginosa contains seven genes that are homologous to those in the pat cluster. asm.org The key distinction is its precursor peptide, which encodes the sequence HCATIC, leading to the formation of microcyclamide after processing and cyclization. asm.org This principle of a conserved enzymatic toolkit acting on variable substrates is central to the biosynthesis of all cyanobactins, including this compound.

| Feature | Patellamide Pathway | Microcyclamide Pathway | This compound Pathway (Inferred) |

| Organism Example | Prochloron spp. mdpi.com | Microcystis aeruginosa asm.org | Dendrodoa sp. associated cyanobacterium |

| Core Proteases (A/G) | Present and characterized (PatA/PatG). asm.org | Present and homologous to PatA/PatG (McaA/McaG). asm.org | Homologous A and G proteases are expected. |

| Precursor Peptide (E-gene) | Encodes sequences for patellamides. asm.org | Encodes HCATIC sequence for microcyclamide. asm.org | Encodes the specific amino acid sequence for this compound. |

| Key Modifications | Heterocyclization (thiazole, oxazoline). asm.org | Heterocyclization (thiazole, oxazoline). asm.org | Heterocyclization (oxazoles). |

| Conservation | Serves as the archetypal cyanobactin BGC. mdpi.com | High homology to the patellamide BGC. asm.org | Expected high homology to other cyanobactin BGCs. |

Chemoenzymatic Synthesis and Biosynthetic Engineering Applications

The modular nature of cyanobactin biosynthesis makes it an attractive target for chemoenzymatic synthesis and biosynthetic engineering. These approaches leverage the biological machinery of the pathway in combination with synthetic chemistry to produce natural products and their analogues.

Heterologous Expression of this compound Biosynthetic Gene Clusters

Heterologous expression is a powerful technique that involves transferring a BGC from its native producer (which may be difficult to culture) into a well-characterized and genetically tractable host organism, such as Escherichia coli or Streptomyces species. wikipedia.orgfrontiersin.org This strategy serves multiple purposes: it can confirm the function of a newly identified BGC, enable the production of a compound for research purposes, and provide a platform for further engineering. d-nb.infofrontiersin.org

The process for heterologously expressing the this compound BGC would involve:

Cloning: The entire gene cluster is cloned from the native cyanobacterium into a suitable expression vector. nih.gov

Transformation: The vector containing the BGC is introduced into the chosen heterologous host. nih.gov

Expression and Production: The host's cellular machinery transcribes and translates the genes in the BGC, producing the necessary enzymes to synthesize this compound from its precursor peptide. d-nb.info

Successful production of this compound in a host like E. coli not only validates the function of the identified gene cluster but also opens the door to scalable production and pathway engineering. d-nb.info

Directed Evolution and Rational Engineering of Biosynthetic Enzymes for Analogue Generation

Once a BGC is functionally expressed in a heterologous host, the biosynthetic enzymes themselves can be modified to generate novel analogues of the natural product. isomerase.com This field of "unnatural" natural product biosynthesis can be approached in several ways:

Rational Engineering: This method involves making specific, knowledge-based modifications to the amino acid sequence of a biosynthetic enzyme to alter its function. For instance, the substrate-binding pocket of a protease could be mutated to recognize and process a precursor peptide with a different amino acid sequence, leading to a new cyclic peptide.

Directed Evolution: This technique uses random mutagenesis to create a large library of enzyme variants. This library is then screened for enzymes that can produce novel compounds or exhibit improved properties. This approach does not require detailed prior knowledge of the enzyme's structure or mechanism.

Precursor-Directed Biosynthesis: This chemoenzymatic strategy involves feeding synthetic, non-native precursor analogues to the biosynthetic system. If the pathway enzymes are sufficiently flexible, they may accept these synthetic precursors and process them into new this compound analogues.

By combining engineered enzymes with synthetically designed precursor peptides, researchers can create a flexible platform for producing libraries of this compound analogues. asm.orgisomerase.com This allows for the systematic exploration of the molecule's structure-activity relationship and the potential development of compounds with enhanced or novel biological activities. isomerase.com

Molecular and Mechanistic Biological Research of Dendroamide a

In Vitro and Cellular Investigations of Multidrug Resistance Reversal

Dendroamide A, a cyclic hexapeptide originally isolated from the cyanobacterium Stigonema dendroideum, has been identified as a potent agent for reversing multidrug resistance in cancer cells. nih.govnih.gov This resistance is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govnih.govscirp.org

Specificity and Potency Against ABC Transporters: P-glycoprotein (Pgp) and MRP1

This compound demonstrates the ability to reverse multidrug resistance in tumor cells that overexpress either P-glycoprotein (Pgp/ABCB1) or Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). nih.govresearchgate.net However, studies have consistently shown that its activity is more pronounced against Pgp-mediated resistance compared to that mediated by MRP1. nih.govresearchgate.net

In cellular assays, this compound has been shown to effectively sensitize resistant cancer cells to chemotherapeutic agents. For instance, in P-gp-overexpressing human breast carcinoma cells (MCF-7/ADR), this compound fully reverses resistance to the anticancer drug vinblastine. mdpi.com It also demonstrates the ability to fully reverse resistance in MRP1-overexpressing human promyelocytic leukemia cells (HL-60/ADR). nih.gov This dual activity is noteworthy, though its preferential potency for Pgp underscores a degree of specificity in its interaction with different ABC transporters. nih.gov

Table 1: Reversal of Multidrug Resistance by this compound

| Target Transporter | Resistant Cell Line | Chemotherapeutic Agent | Observed Effect of this compound | Reference |

|---|---|---|---|---|

| P-glycoprotein (Pgp) | MCF-7/ADR (Human Breast Carcinoma) | Vinblastine | Full reversal of resistance | mdpi.com |

| MRP1 | HL-60/ADR (Human Promyelocytic Leukemia) | Not Specified | Full reversal of resistance | nih.gov |

Molecular Mechanism of Action on Efflux Pumps

The mechanism by which this compound reverses MDR involves direct interaction with ABC transporters, leading to the inhibition of their drug efflux function. This restores the ability of chemotherapeutic drugs to accumulate within cancer cells to cytotoxic levels.

Evidence strongly suggests that this compound functions by competing with chemotherapeutic drugs for the substrate-binding sites on P-glycoprotein. nih.gov This was demonstrated in competitive binding assays where this compound was able to displace the photoaffinity label [³H]azidopine from Pgp. nih.gov Azidopine (B1666438) is a known Pgp substrate that binds to the drug-binding pocket of the transporter. scirp.org Such competitive inhibition indicates that this compound occupies the same or an overlapping binding site as other Pgp substrates, thereby preventing the pump from capturing and effluxing co-administered anticancer agents. scirp.orgnih.gov The large, internal drug-binding cavity of P-gp is known to be polyspecific, capable of accommodating a wide variety of structurally diverse compounds, and this compound appears to exploit this feature to act as a competitive inhibitor. nih.govnih.gov

Allosteric modulators typically bind to a site on a protein that is distinct from the primary functional site (the orthosteric site), inducing a conformational change that alters the protein's activity. In the context of P-glycoprotein, some inhibitors function allosterically by binding to regulatory sites, which then modifies the transporter's ability to bind or translocate substrates without directly competing at the substrate-binding pocket. nih.gov

While this compound is a potent modulator of P-gp function, current evidence points primarily towards a competitive mechanism of inhibition at the substrate-binding site rather than a classic allosteric one. nih.gov Its ability to directly compete with azidopine suggests an interaction within the drug-binding cavity. nih.gov The binding of any ligand, including competitive inhibitors, to the flexible drug-binding pocket of P-gp induces significant conformational changes that are essential for the transport cycle. Therefore, while this compound does induce conformational shifts in P-gp to inhibit its function, this is understood as part of its role as a competitive inhibitor, not as a modulator acting at a separate allosteric site.

Interaction with Substrate-Binding Sites of ABC Transporters

Analysis of Cellular Permeability Requirements for Biological Activity

For this compound to exert its inhibitory effect on intracellularly-facing domains of ABC transporters, it must first be able to cross the cell membrane. Research has highlighted that both the cyclic nature of the peptide and its inherent cell permeability are critical for its biological activity. nih.govresearchgate.net Studies involving synthetic linear precursors of this compound showed that these acyclic forms possessed some biological activity, but it was significantly less than that of the final, cyclized molecule. nih.gov This indicates that while the constituent amino acids confer some ability to interact with the transporters, the macrocyclic structure is essential for optimal potency. This requirement is likely due to a combination of factors, including increased resistance to cellular proteases and the adoption of a specific three-dimensional conformation that is favorable for high-affinity binding to the transporter, both of which are facilitated by the cyclic structure. nih.gov

Structure-Activity Relationship (SAR) Studies Guiding Biological Function

Structure-activity relationship (SAR) studies have been crucial in identifying the specific chemical moieties of the this compound scaffold that are responsible for its potent MDR reversal activity. By synthesizing and testing analogues, researchers have pinpointed key structural features. nih.gov

Table 2: Structure-Activity Relationship of Natural Dendroamides

| Compound | Key Structural Feature (Variable Residue) | MDR Reversal Activity | Reference |

|---|---|---|---|

| This compound | Valine | Potent | mdpi.com |

| Dendroamide B | Methionine | Inactive | mdpi.com |

| Dendroamide C | Methionine Sulfoxide | Inactive | mdpi.com |

Influence of Macrocyclic Peptide Conformation on Activity

The macrocyclic structure of this compound is a critical determinant of its biological activity. Research has consistently shown that the cyclic nature of the peptide is necessary for its optimal efficacy in reversing multidrug resistance (MDR). escholarship.orgresearchgate.netacs.org

Systematic conformational analysis of linear precursors to this compound has been conducted to understand the propensity for macrocyclization. These studies revealed that the distance between the N- and C-termini of the linear precursors falls within a range of 3.43–3.93 Å, which is conducive to ring formation. researchgate.net This computational insight aligns with the successful total synthesis of this compound, underscoring the conformational pre-organization of the linear precursors for cyclization.

While the cyclic structure is paramount, certain synthetic linear precursors of this compound have demonstrated some level of biological activity, albeit significantly lower than the cyclized molecule. escholarship.orgresearchgate.net This suggests that while the peptide backbone itself possesses some inherent activity, the conformational constraints imposed by macrocyclization are essential for potent biological function. The rigidification of the structure upon cyclization is thought to present the key pharmacophoric elements in an optimal orientation for interaction with its biological targets. researchgate.net

Critical Role of Oxazole (B20620) and Thiazole (B1198619) Moieties in Biological Efficacy

A defining feature of this compound is the presence of one oxazole and two thiazole rings integrated into its macrocyclic framework. nih.gov These five-membered heterocyclic rings are common in many biologically active natural products and are known to confer metabolic stability and rigidity to the peptide backbone. nih.gov In this compound, these moieties are not merely structural scaffolds but are believed to be active participants in its biological activity.

The synthesis of this compound analogs where the orientation of each azole ring is inverted has been a key strategy to probe the structure-activity relationship (SAR) of these heterocyclic units. These studies aim to elucidate the precise role of the nitrogen and sulfur atoms within the rings in the interaction with target proteins, such as P-glycoprotein. The electronic properties and hydrogen-bonding capabilities of the oxazole and thiazole rings are thought to be crucial for their biological function. nih.gov

Stereochemical Determinants for Optimal Biological Response

The stereochemistry of the amino acid residues within this compound is a crucial factor governing its biological activity. The natural product possesses a specific configuration of D- and L-amino acids. To investigate the importance of these stereocenters, all eight possible stereoisomers of this compound have been concisely synthesized using a fluorous mixture synthesis strategy. eu-openscreen.euresearchgate.net

Impact of Amino Acid Residues and Side-Chain Substitutions on Activity Profiles

The specific amino acid residues and their side chains are key determinants of the activity profile of this compound and its analogs. The naturally occurring dendroamides (A, B, and C) differ in the amino acid side-chain residues, which leads to variations in their biological activity. nih.gov this compound contains a valine residue, while Dendroamide B and C incorporate methionine and methionine sulfoxide, respectively. nih.gov Notably, this compound was found to be a potent MDR-reversing agent, whereas Dendroamides B and C showed no such activity, highlighting the critical role of the valine side chain. nih.gov

The synthesis of various analogs with substitutions at different amino acid positions has been a valuable tool for elucidating structure-activity relationships. These studies have shown that modifications to the amino acid side chains can significantly impact the potency and selectivity of the compound.

Table 1: Comparison of Naturally Occurring Dendroamides

| Compound | Key Amino Acid Residue | Reported Biological Activity |

|---|---|---|

| This compound | Valine | Potent MDR-reversing agent nih.gov |

| Dendroamide B | Methionine | No reported MDR-reversing activity nih.gov |

Identification and Characterization of Novel Molecular Targets beyond Efflux Transporters

While this compound is well-known for its ability to reverse multidrug resistance by inhibiting efflux pumps like P-glycoprotein, recent research has begun to explore other potential molecular targets.

Broad Spectrum In Vitro Biological Activity Screening

This compound was originally identified for its ability to reverse drug resistance in tumor cells that overexpress the transport proteins P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). researchgate.netacs.org Synthetic this compound was shown to be more effective at reversing P-gp-mediated resistance than MRP1-mediated resistance. researchgate.net In terms of direct cytotoxicity, this compound itself is not highly cytotoxic, which is a favorable characteristic for an MDR reversal agent. researchgate.net However, some related natural and synthetic cyclic peptides containing oxazole and thiazole moieties have exhibited cytotoxic properties against various cancer cell lines. escholarship.orgethz.ch For instance, some analogs of the related cyclic peptide Triostin A have shown micromolar IC50 values against pancreatic cancer cell lines. escholarship.org

Table 2: Reported Biological Activities of this compound

| Activity | Cell Line/System | Observations | Reference(s) |

|---|---|---|---|

| P-glycoprotein (P-gp) Inhibition | P-gp overexpressing cancer cells | Potent reversal of P-gp mediated multidrug resistance. | researchgate.netacs.org |

| MRP1 Inhibition | MRP1 overexpressing cancer cells | Moderate reversal of MRP1 mediated multidrug resistance. | researchgate.net |

Proteomic and Interactomic Approaches for Target Deconvolution

The identification of all molecular targets of a bioactive compound, a process known as target deconvolution, is crucial for understanding its full mechanism of action and potential side effects. Modern techniques like chemical proteomics and interactomics are powerful tools for this purpose. researchgate.netnih.goveuropeanreview.org These approaches can identify direct binding partners of a compound within the entire proteome of a cell. researchgate.netnih.goveuropeanreview.org

While comprehensive experimental proteomic or interactomic studies specifically on this compound have not been widely reported in the literature, computational approaches have started to shed light on potential new targets. A recent in silico study used computational techniques to screen a library of natural compounds against the anti-apoptotic protein Bcl-2, a key regulator of apoptosis and a promising cancer drug target. nih.gov This virtual screening identified this compound as a potential inhibitor of Bcl-2, suggesting a possible mechanism for inducing apoptosis in cancer cells that is independent of its effects on efflux pumps. nih.gov This finding, although computational, provides a strong rationale for further experimental validation using proteomic and interactomic methods to confirm a direct interaction and elucidate the functional consequences. Such studies would be invaluable in expanding the known biological activity profile of this compound and exploring its potential as a multi-targeting anticancer agent.

Advanced Analytical and Computational Approaches in Mechanistic Studies

The elucidation of the precise molecular mechanisms by which this compound exerts its biological effects, particularly its interaction with cellular targets like P-glycoprotein (P-gp) and Sorcin, necessitates the use of sophisticated analytical and computational techniques. These methods provide high-resolution insights into the thermodynamics, kinetics, and structural details of the compound-target interactions, which are crucial for understanding its function and for guiding the development of more potent analogs.

Biophysical Characterization of this compound-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are essential for quantifying the binding affinity and kinetics of this compound with its putative protein targets. These methods provide fundamental data on the strength and dynamics of the molecular interactions in a label-free manner.

Surface Plasmon Resonance (SPR) is a powerful optical technique for real-time monitoring of biomolecular interactions. harvard.edudiva-portal.orgup.ac.za In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing the ligand (e.g., this compound) is flowed over the surface. harvard.edu The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). harvard.edu This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. harvard.edusartorius.com While specific SPR data for the direct interaction of this compound are not widely published, the technique has been instrumental in characterizing the interaction of its targets with other molecules. For instance, SPR has been used to demonstrate the high-affinity binding of various chemotherapeutic drugs to Sorcin, a calcium-binding protein implicated in multidrug resistance. biorxiv.org Similarly, studies on P-glycoprotein, a primary target for multidrug resistance modulators, have utilized SPR to characterize its interactions with various ligands and inhibitors. harvard.eduresearchgate.net For example, fluorescence-based studies on P-gp have shown binding affinities (Kₑ values) for certain sterols to be in the micromolar range, highlighting the protein's ability to interact with diverse lipophilic molecules. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. harvard.edumalvernpanalytical.comcolorado.edu This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. colorado.edursc.orgtainstruments.com In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the target protein, and the resulting heat changes are measured. malvernpanalytical.com The data are then fit to a binding model to extract the thermodynamic parameters. colorado.edu Although specific ITC data for this compound are scarce in the public domain, this method is invaluable for validating binding interactions and understanding the driving forces behind them (whether they are enthalpically or entropically driven). harvard.edumalvernpanalytical.com The technique is widely applied in drug discovery to confirm target engagement and to guide lead optimization. malvernpanalytical.com

| Ligand | Target | Technique | Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| Dehydroergosterol | P-glycoprotein | Fluorescence Quenching | ~3-9 µM | nih.gov |

| Cholestatrienol | P-glycoprotein | Fluorescence Quenching | ~3-9 µM | nih.gov |

| NBD-cholesterol | P-glycoprotein | Fluorescence Quenching | ~3-9 µM | nih.gov |

| [3H]vinblastine | P-glycoprotein | Radioligand Binding | 10 ± 2 nM | |

| [3H]XR9576 | P-glycoprotein | Radioligand Binding | 2.9 ± 0.1 nM |

Conformational Dynamics and Ligand-Receptor Docking (e.g., Molecular Dynamics Simulations)

Computational methods are critical for visualizing and understanding the dynamic nature of the interaction between this compound and its receptors at an atomic level.

Ligand-Receptor Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them based on their predicted binding affinity. nih.govuniprot.org Docking studies have been performed on analogs of this compound with a homology model of human P-glycoprotein. nih.gov For example, a study on compound 28, a potent P-gp inhibitor, suggested that it binds within site-1 of the protein's drug-binding pocket. nih.gov The docking model revealed that the compound is stabilized by hydrogen bonds and hydrophobic interactions with specific residues, such as Q990. nih.gov Such studies are crucial for generating hypotheses about the key interactions that mediate binding and for designing new analogs with improved affinity and specificity. up.ac.zanih.gov The binding energies calculated from docking studies can provide an estimate of the ligand's affinity; for instance, various inhibitors of P-gp have shown estimated binding energies in the range of -7 to -10 kcal/mol. sci-hub.se

Molecular Dynamics (MD) Simulations provide insights into the conformational dynamics and stability of the ligand-receptor complex over time. rsc.orgnih.govyoutube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movements of the protein and the ligand, revealing how they adapt to each other upon binding. rsc.orgnih.gov A key metric used to analyze the stability of an MD simulation is the root-mean-square deviation (RMSD), which measures the average deviation of the protein's backbone atoms from their initial position over time. up.ac.zaresearchgate.net A stable RMSD plot, with fluctuations typically below 3-4 Å, indicates that the protein-ligand complex has reached a stable equilibrium. researchgate.netmdpi.com MD simulations of P-glycoprotein have shown that the RMSD of bound ligands can remain within 1 Å, indicating a very stable binding mode. mdpi.com These simulations are invaluable for refining docking poses, predicting the impact of mutations on binding, and understanding the allosteric effects that can be transmitted through the protein structure upon ligand binding. up.ac.zanih.govnih.gov

| Ligand | Target | Docking Program | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Tariquidar (Site 1) | Human P-glycoprotein (Homology Model) | Not Specified | -10.1 | Not Specified | sci-hub.se |

| Tariquidar (Site 2) | Human P-glycoprotein (Homology Model) | Not Specified | -9.1 | Not Specified | sci-hub.se |

| Verapamil | Human P-glycoprotein (Homology Model) | Not Specified | -7.4 | Not Specified | sci-hub.se |

| Daunorubicin | Human P-glycoprotein (Homology Model) | Not Specified | -7.6 | Not Specified | sci-hub.se |

| Compound 28 | Human P-glycoprotein (Homology Model) | Glide-XP | Not Specified | Q990 | nih.gov |

Advanced NMR Spectroscopy for Ligand-Target Complex Analysis (e.g., HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformation of molecules in solution. tainstruments.comlibretexts.org Advanced 2D NMR techniques are particularly useful for elucidating the structure of complex natural products like this compound and for studying their interactions with target macromolecules.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range couplings (typically 2-4 bonds) between heteronuclei, most commonly ¹H and ¹³C. ethz.chcolumbia.eduua.es This technique is instrumental in piecing together the carbon skeleton of a molecule by connecting protons to non-protonated carbons and linking different spin systems separated by heteroatoms. researchgate.netcolumbia.edu The gross structure of this compound was determined in part through HMBC analysis. ethz.ch

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds. uniprot.orglibretexts.orgresearchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a very sensitive measure of internuclear distance. columbia.edu NOESY data were crucial for determining the solution conformation and the relative stereochemistry of this compound. researchgate.netnih.gov For example, in related cyclic peptides, NOESY correlations between the alpha-proton of one amino acid and the amide proton of the next (Hα(i) – HN(i+1)) are used to define peptide backbone torsion angles. nih.gov Analysis of NOESY spectra can help to distinguish between different conformers present in solution. colorado.edu

| NMR Technique | Information Obtained | Relevance to this compound | Reference |

|---|---|---|---|

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Used to determine the planar structure and connectivity of the molecular backbone. | ethz.ch |

| NOESY | Through-space ¹H-¹H correlations (< 5 Å) | Used to determine the solution conformation, relative stereochemistry, and geometry of amide bonds. | researchgate.netnih.gov |

X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology of Complexes

Obtaining a high-resolution three-dimensional structure of this compound in complex with its target protein is the ultimate goal for understanding its mechanism of action at the atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for achieving this.

X-ray Crystallography is a technique that can determine the precise arrangement of atoms within a crystal. nih.govacs.orgethz.chrcsb.org The method requires the growth of a high-quality crystal of the protein-ligand complex, which is then exposed to an X-ray beam. ethz.chrcsb.org The diffraction pattern produced by the crystal is used to calculate an electron density map, into which the molecular model is built and refined. ethz.chrcsb.orgrcsb.org While no crystal structure of a this compound-target complex has been deposited in the Protein Data Bank (PDB), the structures of its potential targets have been solved. researchgate.netwwpdb.org For instance, the crystal structure of Sorcin in complex with the chemotherapeutic drug doxorubicin (B1662922) has been determined, revealing a potential binding site for small molecules. biorxiv.orgnih.gov These existing structures can serve as valuable templates for molecular docking and dynamics studies of this compound. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular complexes and membrane proteins that are often difficult to crystallize. nih.govrcsb.orgnih.govnuvisan.com In cryo-EM, a solution of the sample is rapidly frozen in vitreous ice, and images are collected using an electron microscope. sartorius.comrcsb.org Thousands of images of individual particles are then computationally averaged to generate a high-resolution 3D reconstruction. nih.govimrpress.com This technique has been successfully used to solve the structures of P-glycoprotein, providing crucial insights into its conformational states and the mechanism of drug efflux. nih.gov The availability of cryo-EM structures of P-gp in different conformations offers an excellent platform for computational studies to understand how this compound might bind and modulate its function. nih.gov Although a cryo-EM structure of a this compound complex is not yet available, the rapid advancements in this field suggest that it may be a feasible approach in the future. rcsb.orgnuvisan.com

Future Research Directions and Translational Perspectives for Dendroamide a

Rational Design of Enhanced Dendroamide A Analogues with Improved Potency and Specificity

The development of analogues of this compound, a cyclic peptide originally isolated from a blue-green alga, is a key area of research. nih.govresearchgate.net The primary motivation for designing these analogues is to enhance the potency and specificity of the compound's biological activities, particularly its ability to reverse multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net The structure-activity relationship (SAR) of this compound is highly dependent on its specific structure, making the design of analogues a critical step in optimizing its therapeutic potential. escholarship.org

Initial research has confirmed that both cell permeability and the cyclic nature of the peptide are crucial for its optimal activity. nih.govresearchgate.net The process of cyclizing the linear precursor of this compound significantly increases its potency in reversing multidrug resistance. researchgate.net Synthetic strategies have been developed to create various analogues, allowing for extensive exploration of the structure-activity relationship. nih.govresearchgate.net These methods include the formation of oxazole (B20620) and thiazole (B1198619) rings, which are key components of the this compound structure. nih.govresearchgate.netresearchgate.net

Molecular modeling has been employed to guide the synthesis process, specifically in selecting the most favorable precursor for the final cyclization step. nih.govresearchgate.net This computational approach aids in the rational design of analogues by predicting which structural modifications are likely to lead to improved biological activity. The synthesis of all eight possible stereoisomers of this compound has been achieved, providing a comprehensive library of compounds for SAR studies. researchgate.net These studies have shown that even minor changes to the structure can have a significant impact on the compound's efficacy. escholarship.org

Future efforts in the rational design of this compound analogues will likely focus on several key areas. One area of interest is the modification of the peptide backbone to improve its stability and bioavailability. The inclusion of thiazole and oxazole moieties already provides some protection against serum proteases, and further modifications could enhance this effect. researchgate.net Another area of focus is the exploration of different substituents on the heterocyclic rings to fine-tune the compound's interaction with its biological targets, such as P-glycoprotein (P-gp). nih.govresearchgate.netnih.gov The goal is to develop analogues with increased potency and a more specific mechanism of action, which could lead to more effective and less toxic cancer therapies. nih.gov

Table 1: Key Moieties and Their Role in this compound Activity

| Moiety | Role in Biological Activity | Reference |

| Cyclic Peptide Structure | Essential for optimal potency in reversing multidrug resistance. | nih.govresearchgate.netresearchgate.net |

| Oxazole and Thiazole Rings | Contribute to the core structure and may offer protection from serum proteases. | nih.govresearchgate.netresearchgate.net |

| D- and L-Amino Acids | The specific stereochemistry of the amino acid components is critical for activity. | researchgate.net |

Exploration of this compound's Potential in Chemical Biology Probes

The unique biological activity of this compound and its analogues makes them valuable candidates for the development of chemical biology probes. nih.gov These probes are essential tools for studying complex biological processes, such as the mechanisms of multidrug resistance in cancer. febs.org By using this compound as a molecular probe, researchers can gain a deeper understanding of the function and regulation of transport proteins like P-glycoprotein. nih.govresearchgate.net

The development of chemical probes from this compound involves the synthesis of derivatives that can be used to identify and validate biological targets. nih.gov This can be achieved by incorporating functionalities into the this compound structure that allow for detection or interaction with other molecules. For example, a fluorescent tag could be added to visualize the localization of the compound within a cell, providing insights into its mechanism of action. mdpi.com

The use of this compound-based probes can help to elucidate the intricate details of how this compound interacts with P-glycoprotein and other transport proteins. nih.govresearchgate.net This information is crucial for understanding the structural basis of its MDR-reversing activity and for designing more effective inhibitors. nih.gov By studying the binding of these probes to their targets, researchers can map the drug-binding sites on P-glycoprotein and identify key interactions that are necessary for its function. nih.gov

Furthermore, this compound probes can be used in high-throughput screening assays to identify other small molecules that modulate the activity of P-glycoprotein. nih.gov This could lead to the discovery of new classes of MDR-reversing agents with different mechanisms of action. The development of such probes is a critical step in translating the basic research on this compound into new therapeutic strategies for cancer treatment.

Advanced Biosynthetic Engineering for Sustainable and Diversified Production of this compound and its Derivatives

The natural source of this compound is a blue-green alga, which limits the large-scale production of this compound. nih.govresearchgate.net Advanced biosynthetic engineering offers a promising solution for the sustainable and diversified production of this compound and its derivatives. nih.gov This approach involves the use of engineered microorganisms to produce the compound in a controlled and scalable manner. frontiersin.org

Metabolic engineering strategies can be employed to optimize the production of this compound in a heterologous host, such as E. coli or yeast. nih.gov This involves the introduction of the genes responsible for the biosynthesis of this compound into the host organism and the optimization of the metabolic pathways to maximize the yield of the desired product. mednexus.org This approach not only provides a sustainable source of the compound but also allows for the production of novel derivatives through the manipulation of the biosynthetic pathway. mednexus.org

One of the key challenges in the biosynthetic engineering of this compound is the identification and characterization of the complete gene cluster responsible for its production. Once identified, these genes can be expressed in a suitable host to reconstitute the biosynthetic pathway. mednexus.org Protein engineering techniques can then be used to modify the enzymes in the pathway to improve their activity, stability, and substrate specificity. mednexus.org This can lead to the production of new analogues of this compound with improved therapeutic properties. frontiersin.org

The integration of synthetic biology and systems biology approaches can further enhance the production of this compound. nih.gov Synthetic biology tools can be used to design and construct novel biosynthetic pathways, while systems biology can be used to understand the global effects of these modifications on the host organism. nih.gov This integrated approach will be crucial for the development of a commercially viable process for the production of this compound and its derivatives, contributing to the development of more sustainable and environmentally friendly manufacturing processes. sdu.dkefce.infokth.sediva-portal.org

Application of Artificial Intelligence and Machine Learning in Predicting SAR and Novel Biological Activities

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process, and these technologies hold great promise for the study of this compound. mdpi.commdpi.comtaylorfrancis.com By applying AI and ML algorithms to the existing data on this compound and its analogues, it is possible to predict the structure-activity relationship (SAR) and identify new potential biological activities. mednexus.org

Machine learning models can be trained on the structural features and biological activity data of a series of this compound analogues to develop predictive models of their SAR. nih.gov These models can then be used to screen virtual libraries of compounds and identify new analogues with potentially improved potency and specificity. mednexus.org This approach can significantly reduce the time and cost associated with the synthesis and testing of new compounds. mdpi.com

In addition to predicting SAR, AI and ML can also be used to identify novel biological activities of this compound. By analyzing the chemical structure of the compound and comparing it to databases of known bioactive molecules, it may be possible to predict new targets and mechanisms of action. arxiv.org This could lead to the discovery of new therapeutic applications for this compound beyond its current use as an MDR-reversing agent. Deep learning, a subset of machine learning, has shown particular promise in analyzing complex biological data and could be a powerful tool in this endeavor. medium.com

The integration of AI and ML into the research pipeline for this compound has the potential to revolutionize the way we design and develop new drugs. By combining the power of computational modeling with experimental validation, it will be possible to accelerate the discovery of new and improved analogues of this compound with a wide range of therapeutic applications.

Integration of Omics Data for Systems-Level Understanding of this compound's Cellular Effects

To gain a comprehensive understanding of the cellular effects of this compound, it is essential to integrate data from various "omics" technologies, such as genomics, proteomics, and metabolomics. nih.govfrontiersin.org This systems biology approach allows for the study of the complex interactions between different cellular components and how they are perturbed by the presence of the compound. nih.gov

By integrating these different omics datasets, it is possible to construct a detailed model of the cellular response to this compound. mdpi.comfrontlinegenomics.com This model can be used to identify key nodes in the cellular network that are critical for the compound's activity and to predict potential mechanisms of resistance. nih.gov This systems-level understanding of this compound's cellular effects is essential for the development of more effective and personalized cancer therapies. The use of interactive dashboards can aid in the visualization and exploration of these complex multi-omics datasets. mdpi.com

Development of Robust Analytical Methods for Quantitative Analysis in Complex Biological Matrices

The development of robust and sensitive analytical methods is crucial for the quantitative analysis of this compound in complex biological matrices, such as plasma, urine, and tissue samples. mdpi.comijisrt.comresearchgate.net These methods are essential for preclinical and clinical studies to determine the pharmacokinetic and pharmacodynamic properties of the compound. eijppr.com

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the most commonly used techniques for the quantitative analysis of small molecules in biological samples. researchgate.neteijppr.comchromatographyonline.com These methods offer high sensitivity, specificity, and throughput, making them well-suited for the analysis of this compound. chromatographyonline.com The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric detection to achieve the desired level of sensitivity and selectivity. researchgate.net

One of the major challenges in the analysis of biological samples is the presence of matrix effects, which can interfere with the ionization of the analyte and affect the accuracy and precision of the results. eijppr.comchromatographyonline.com Various sample preparation techniques, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction, can be used to minimize matrix effects and improve the quality of the data. ijisrt.com The development of a robust analytical method requires careful optimization of both the sample preparation and the LC-MS/MS conditions. americanpharmaceuticalreview.comlabmanager.comemerypharma.com

The validation of the analytical method is a critical step to ensure that it is reliable and fit for its intended purpose. emerypharma.com This involves assessing the method's accuracy, precision, linearity, and range. emerypharma.com A validated analytical method for this compound will be an essential tool for advancing the development of this promising compound into a clinically useful drug.

常见问题

Q. How is Dendroamide A structurally characterized, and what distinguishes it from analogs like Dendroamide B and C?

this compound is a cyclic peptide containing oxazole and methylated moieties, as confirmed by NMR and mass spectrometry. Its structure (C₁₈H₂₃N₃O₄S) features a central oxazole ring with a methyl group (CH₃) at position 4, differentiating it from Dendroamide B (lacking the methyl group but introducing sulfur atoms) and Dendroamide C (additional sulfur and a sulfate group) . Key analytical techniques include:

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- Nuclear Magnetic Resonance (NMR) for resolving cyclic backbone topology.

- X-ray crystallography (if crystalline forms are obtainable) for absolute stereochemistry.

Q. What natural sources yield this compound, and how are extraction protocols optimized?

this compound is primarily isolated from cyanobacteria, notably Stigonematales species. Extraction involves:

Q. Which analytical techniques are critical for quantifying this compound in complex matrices?

- Reverse-phase HPLC with UV detection (λ = 210–280 nm) for quantification.

- LC-HRMS/MS for distinguishing isobaric analogs in environmental or biological samples.

- Circular dichroism (CD) to confirm stereochemical integrity post-synthesis .

Advanced Research Questions

Q. What methodologies validate this compound’s role in apoptosis via Bcl-2 inhibition?

this compound destabilizes Bcl-2’s anti-apoptotic activity through:

Q. How to design experiments resolving contradictions in this compound’s bioactivity data?

Conflicting reports on potency may arise from:

- Strain-specific variations in cyanobacterial sources.

- Assay interference (e.g., solvent cytotoxicity in MTT assays). Mitigation strategies:

Q. What computational approaches predict this compound’s pharmacokinetics and toxicity?

Q. What challenges arise in synthesizing this compound analogs for SAR studies?

Key synthesis hurdles include:

Q. How to address discrepancies between in silico predictions and in vitro bioactivity?

- False positives in docking : Validate with alanine-scanning mutagenesis of Bcl-2.

- Solubility limitations : Use nanoformulations (e.g., liposomes) to enhance bioavailability.

- Off-target effects : Employ kinome-wide profiling (e.g., KINOMEscan) .

Methodological Frameworks

- Experimental design : Apply PICO (Population, Intervention, Comparison, Outcome) for in vivo studies (e.g., tumor xenograft models) .

- Data analysis : Use Hill slope models for dose-response curves to differentiate allosteric vs. competitive inhibition.

- Ethical compliance : Adhere to OECD Guidelines for in vitro toxicity testing (e.g., Annex 2 for cell line authentication) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。